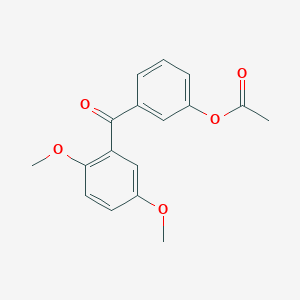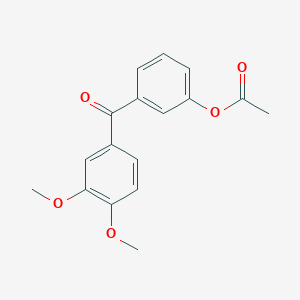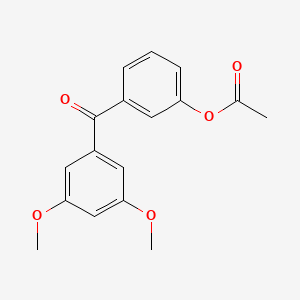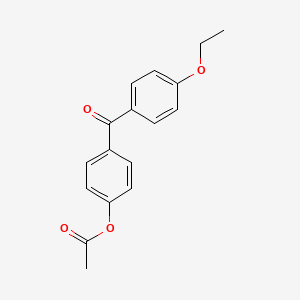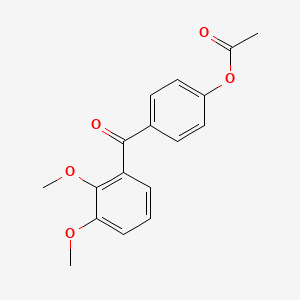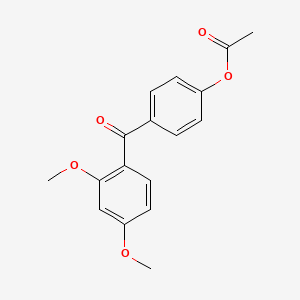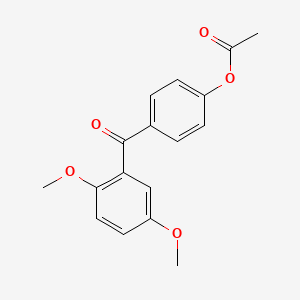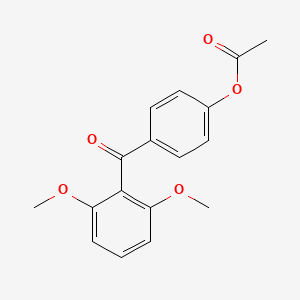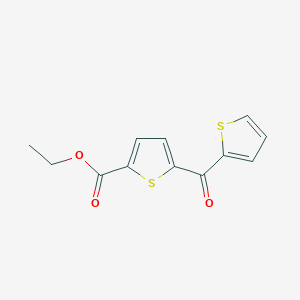
Ethyl 5-thenoyl-2-thiophene carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 5-thenoyl-2-thiophene carboxylate is a compound that belongs to the class of thiophene derivatives. Thiophenes are sulfur-containing heterocyclic compounds that are important in various chemical and pharmaceutical applications. The compound is structurally related to various thiophene derivatives that have been synthesized and characterized in recent studies, which have demonstrated their potential in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of thiophene derivatives often involves multicomponent reactions or condensation reactions under mild conditions. For instance, a one-pot, three-component condensation was used to synthesize a related compound, Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, demonstrating the versatility of such synthetic approaches . Similarly, Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate was synthesized and its crystal structure was characterized, indicating the feasibility of obtaining well-defined crystalline structures of thiophene derivatives .
Molecular Structure Analysis
The molecular structure of thiophene derivatives is often elucidated using techniques such as X-ray diffraction crystallography, FT-IR, and NMR spectroscopy. Density functional theory (DFT) calculations are also employed to predict and confirm the molecular geometry and vibrational frequencies . For example, the crystal structure of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate was determined to crystallize in the monoclinic system, and DFT calculations helped analyze its frontier molecular orbitals .
Chemical Reactions Analysis
Thiophene derivatives participate in a variety of chemical reactions, including electrophilic bromination, which can be performed selectively to yield brominated thiophene derivatives . Other reactions include cyclization, condensation with various reagents, and reactions with diazo compounds to give fused thiophene derivatives with potential pharmaceutical uses . The reactivity of these compounds under different conditions highlights their utility in synthetic organic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, such as solubility, melting points, and reactivity, are influenced by their molecular structure. The presence of different functional groups can significantly alter these properties. For instance, the introduction of electron-withdrawing or electron-donating substituents can affect the compound's reactivity and interaction with other molecules. The molecular electrostatic potential map of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate indicates electrophilic sites around the oxygen atom, which can be targeted in chemical reactions .
Applications De Recherche Scientifique
Synthesis and Pharmaceutical Applications
Ethyl 5-thenoyl-2-thiophene carboxylate is a versatile compound used in various synthetic processes. For instance, Teiber and Müller (2012) demonstrated its use in a three-component synthesis to produce luminescent 2,4-disubstituted thiophene 5-carboxylates, leading to highly blue luminescent symmetrical terthiophenes and a quinquethiophene (Teiber & Müller, 2012). Abu‐Hashem et al. (2011) synthesized different fused and polyfunctional substituted thiophenes using a similar intermediate, which exhibited promising antimicrobial activities (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).
Reactivity and Derivative Formation
Mohareb et al. (2000) explored the reactivity of a related compound, ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate, towards benzoylacetonitrile, leading to the formation of various fused thiophene derivatives with high potential pharmaceutical uses (Mohareb, Mohamed, & Wardakhan, 2000). Additionally, Gomha et al. (2017) synthesized a novel compound involving ethyl 7-methyl-1-(4-nitrophenyl)-5-phenyl-3-(thiophen-2-yl)-1,5-dihydro-[1,2,4]triazolo[4,3-a]pyrimidine-6-carboxylate and reported its high in vitro antitumor activities against human lung and hepatocellular carcinoma cell lines (Gomha, Muhammad, & Edrees, 2017).
Molecular Structure and Analysis
The molecular structure and properties of compounds involving ethyl 5-thenoyl-2-thiophene carboxylate are also of interest. Akhileshwari et al. (2021) conducted a study on Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate, which involved crystal structure characterization and quantum chemical computations (Akhileshwari, Kiran, Sridhar, Sadashiva, & Lokanath, 2021).
Propriétés
IUPAC Name |
ethyl 5-(thiophene-2-carbonyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3S2/c1-2-15-12(14)10-6-5-9(17-10)11(13)8-4-3-7-16-8/h3-7H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEDVWYBJFWQUDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(S1)C(=O)C2=CC=CS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20641792 |
Source


|
| Record name | Ethyl 5-(thiophene-2-carbonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(thiophene-2-carbonyl)thiophene-2-carboxylate | |
CAS RN |
890100-51-3 |
Source


|
| Record name | Ethyl 5-(2-thienylcarbonyl)-2-thiophenecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=890100-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-(thiophene-2-carbonyl)thiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20641792 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

